2-(2-cyanophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide
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Overview
Description
2-(2-cyanophenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyanophenoxy group and a phenylbutenylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-(2-cyanophenoxy)acetohydrazide, which can then be reacted with 4-phenylbut-3-en-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe or in the development of new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyanophenoxy)acetamide
- Ethyl 2-(2-cyanophenoxy)acetate
- (2E)-3-phenylprop-2-enal
Uniqueness
Compared to these similar compounds, 2-(2-cyanophenoxy)-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-15(11-12-16-7-3-2-4-8-16)21-22-19(23)14-24-18-10-6-5-9-17(18)13-20/h2-12H,14H2,1H3,(H,22,23)/b12-11+,21-15+ |
InChI Key |
ABSWXZGZMWHNKU-ZIKJKZHMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1C#N)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1C#N)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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